molecular formula C21H24N4 B15044538 2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole CAS No. 6637-38-3

2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole

Cat. No.: B15044538
CAS No.: 6637-38-3
M. Wt: 332.4 g/mol
InChI Key: NGFIPNAXPMRBAC-UHFFFAOYSA-N
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Description

2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound has a long heptyl chain attached to the benzimidazole core, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the heptyl chain. One common method involves the reaction of o-phenylenediamine with heptanal under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl chain or other substituents on the benzimidazole ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the heptyl chain.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antiparasitic, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to the disruption of microtubule formation and cell division. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis or cell death.

Comparison with Similar Compounds

Similar Compounds

    Albendazole: A benzimidazole derivative used as an anthelmintic drug.

    Mebendazole: Another benzimidazole derivative with antiparasitic activity.

    Thiabendazole: A benzimidazole compound used to treat parasitic infections.

Uniqueness

2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole is unique due to its long heptyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature can influence its pharmacokinetics and biological activity, potentially making it more effective in certain applications compared to other benzimidazole derivatives.

Biological Activity

The compound 2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, drawing from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 226.31 g/mol
  • Structure : The compound consists of two benzimidazole rings connected by a heptyl chain, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358), the following IC₅₀ values were reported:

CompoundA549 (μM)HCC827 (μM)NCI-H358 (μM)
This compound6.75 ± 0.196.26 ± 0.336.48 ± 0.11
Doxorubicin1.31 ± 0.115.86 ± 1.100.32 ± 0.03

These results indicate that the compound exhibits promising cytotoxicity, particularly in the A549 cell line, where it outperformed several known chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been investigated. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Testing Methodology

Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. The tested organisms included Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA and inhibition of topoisomerase enzymes:

  • DNA Binding : Studies suggest that these compounds preferentially bind within the minor groove of AT-rich DNA regions, which is crucial for their antitumor activity.
  • Topoisomerase Inhibition : Some derivatives have been characterized as topoisomerase I poisons, leading to increased cytotoxicity in cancer cells .

Summary of Findings

The following key findings summarize the biological activities associated with this compound:

  • Antitumor Activity : Effective against multiple cancer cell lines with low IC₅₀ values.
  • Antimicrobial Activity : Inhibitory effects observed against common bacterial strains.
  • Mechanistic Insights : Involvement in DNA binding and topoisomerase inhibition.

Future Directions

Further research is warranted to explore:

  • The structure-activity relationship (SAR) to optimize potency and selectivity.
  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Potential combination therapies with existing chemotherapeutics to enhance treatment outcomes.

Properties

CAS No.

6637-38-3

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole

InChI

InChI=1S/C21H24N4/c1(2-4-14-20-22-16-10-6-7-11-17(16)23-20)3-5-15-21-24-18-12-8-9-13-19(18)25-21/h6-13H,1-5,14-15H2,(H,22,23)(H,24,25)

InChI Key

NGFIPNAXPMRBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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